molecular formula C7H7N3O2 B1418622 7-Methoxy-2,1,3-benzoxadiazol-4-amine CAS No. 21036-51-1

7-Methoxy-2,1,3-benzoxadiazol-4-amine

Cat. No. B1418622
CAS RN: 21036-51-1
M. Wt: 165.15 g/mol
InChI Key: REQQPMBEQINDBP-UHFFFAOYSA-N
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Description

7-Methoxy-2,1,3-benzoxadiazol-4-amine is a chemical compound with the CAS Number: 21036-51-1. Its molecular weight is 165.15 and its linear formula is C7 H7 N3 O2 .


Molecular Structure Analysis

The InChI code for 7-Methoxy-2,1,3-benzoxadiazol-4-amine is 1S/C7H7N3O2/c1-11-5-3-2-4 (8)6-7 (5)10-12-9-6/h2-3H,8H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.

Scientific Research Applications

Analytical Methods and Instrumental Developments

  • 7-Methoxy-2,1,3-benzoxadiazol-4-amine is used in analytical methods and instrumental developments, particularly for the derivatization of amines and amino acids with similar compounds like 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in high-performance liquid chromatography (HPLC) (Aboul-Enein, Elbashir, & Suliman, 2011).

Fluorogenic Tagging Reagents for Carboxylic Acids

  • Derivatives of 2,1,3-benzoxadiazole amine, similar to 7-Methoxy-2,1,3-benzoxadiazol-4-amine, have been synthesized and used as fluorogenic reagents for carboxylic acids, demonstrating utility in the determination of various acids and demonstrating their fluorescent properties (Toyo’oka et al., 1991).

Synthesis and Properties of Amines

  • The compound has been involved in studies exploring the Semmler-Wolff aromatization, leading to the synthesis of related compounds like 4-amino[2,1,3]benzoxadiazole and 4-acetamido[2,1,3]benzoxadiazole 1-oxide, indicating its potential in synthetic chemistry and the exploration of amine properties (Samsonov, Salʼnikov, & Volodarskii, 2010).

Fluorescent Probes for Hydrogen Sulfide Detection

  • Derivatives of 7-nitro-1,2,3-benzoxadiazole, closely related to 7-Methoxy-2,1,3-benzoxadiazol-4-amine, have been designed and synthesized as fluorescent probes for hydrogen sulfide, demonstrating their potential in biochemical and environmental applications (Wang, Lv, & Guo, 2017).

Chemilumigenic Reagent in Liquid Chromatography

  • 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole, a derivative of the compound , is used as a chemilumigenic reagent for peroxyoxalate chemiluminescence detection in high-performance liquid chromatography, highlighting its use in sensitive analytical techniques (Uzu et al., 1991).

Safety And Hazards

The safety data sheet (SDS) for 7-Methoxy-2,1,3-benzoxadiazol-4-amine can be found online . It’s important to handle this compound with care, avoid breathing its dust, mist, or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

4-methoxy-2,1,3-benzoxadiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-11-5-3-2-4(8)6-7(5)10-12-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQQPMBEQINDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NON=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,1,3-benzoxadiazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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